

Application Notes and Protocols: Measuring Downstream Effects of HR-2 Induced Degranulation

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Compound of Interest

Compound Name: *Mast Cell Degranulating Peptide*
HR-2

Cat. No.: *B15613187*

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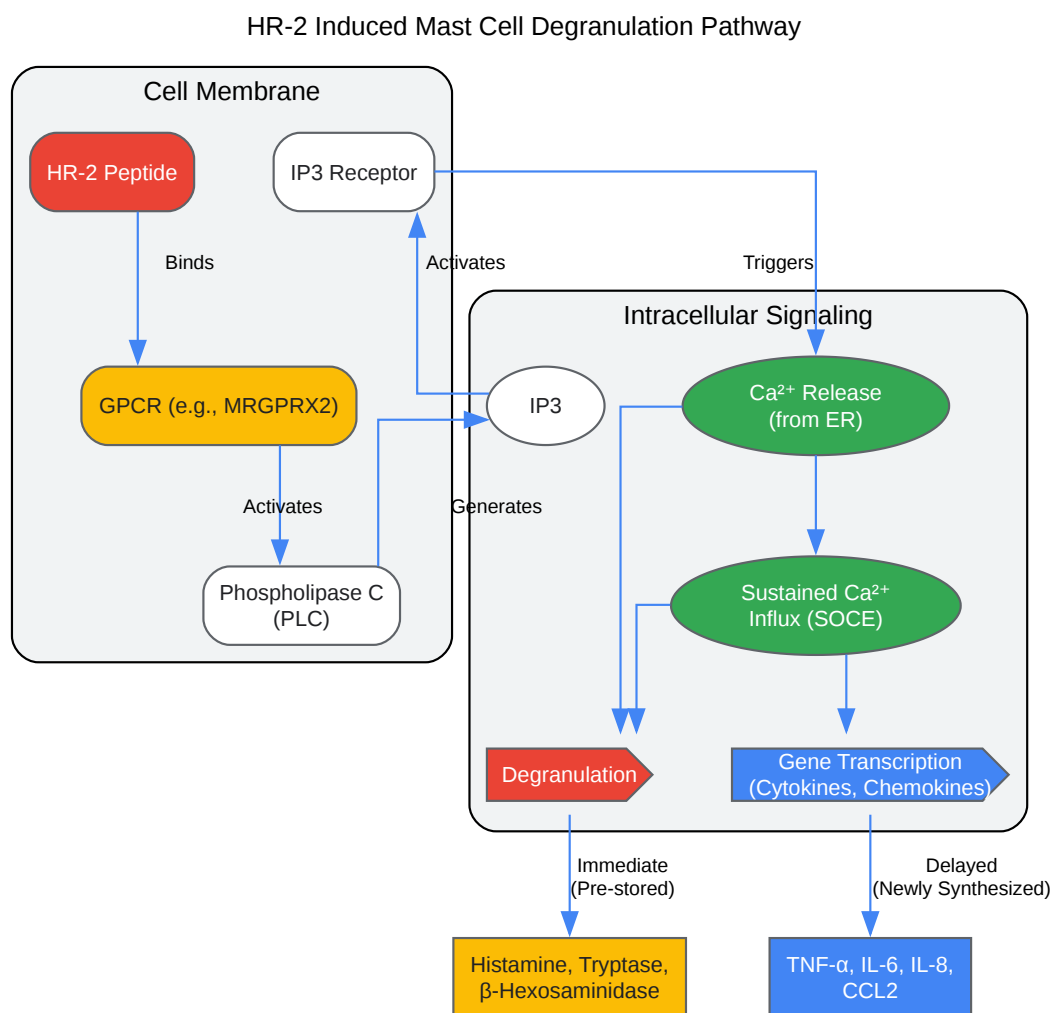
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Mast Cell Degranulating Peptide HR-2** is a peptide toxin derived from the venom of the giant hornet *Vespa orientalis*.^{[1][2]} It is a potent secretagogue that triggers the degranulation of mast cells, a critical process in inflammatory and allergic responses.^[1] Upon activation, mast cells release a host of pre-formed and newly synthesized mediators, initiating a complex cascade of downstream events.^{[3][4][5]} Understanding and quantifying these effects is crucial for research into mast cell biology, the pathophysiology of allergic diseases, and the development of novel therapeutics that modulate mast cell activity.^{[6][7]}

These application notes provide detailed protocols for measuring the key downstream effects of HR-2 induced mast cell degranulation, including intracellular calcium mobilization, the release of pre-formed granular components, and the secretion of newly synthesized cytokines and chemokines.

Signaling and Experimental Overview

HR-2 induces mast cell degranulation, likely through a G protein-coupled receptor, leading to a rapid increase in intracellular calcium (Ca^{2+}), which is a critical trigger for the fusion of granular membranes with the plasma membrane and the release of their contents.^{[8][9][10]} This initial phase is followed by the synthesis and secretion of various cytokines and chemokines.



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Caption: Simplified signaling pathway of HR-2 induced mast cell activation.

Quantitative Data Summary

The following tables present example data obtained from the protocols described below, illustrating the dose- and time-dependent effects of HR-2 on mast cell activation.

Table 1: Immediate Mediator Release in Response to HR-2 Stimulation Cell Type: LAD2 Human Mast Cell Line; Incubation Time: 30 minutes

HR-2 Conc. (µg/mL)	β-Hexosaminidase Release (% of Total)	Histamine Release (ng/10 ⁶ cells)	Tryptase Activity (mU/10 ⁶ cells)
0 (Control)	4.5 ± 0.8	8.2 ± 1.5	1.2 ± 0.3
0.1	15.2 ± 2.1	35.6 ± 4.2	5.8 ± 1.1
1.0	48.9 ± 5.5	112.4 ± 10.8	22.5 ± 3.4
10.0	55.3 ± 4.9	125.1 ± 11.5	25.1 ± 2.9

Table 2: Delayed Cytokine Secretion Profile after HR-2 Stimulation Cell Type: Human Cord Blood-Derived Mast Cells (hCBMCs); HR-2 Concentration: 1.0 µg/mL

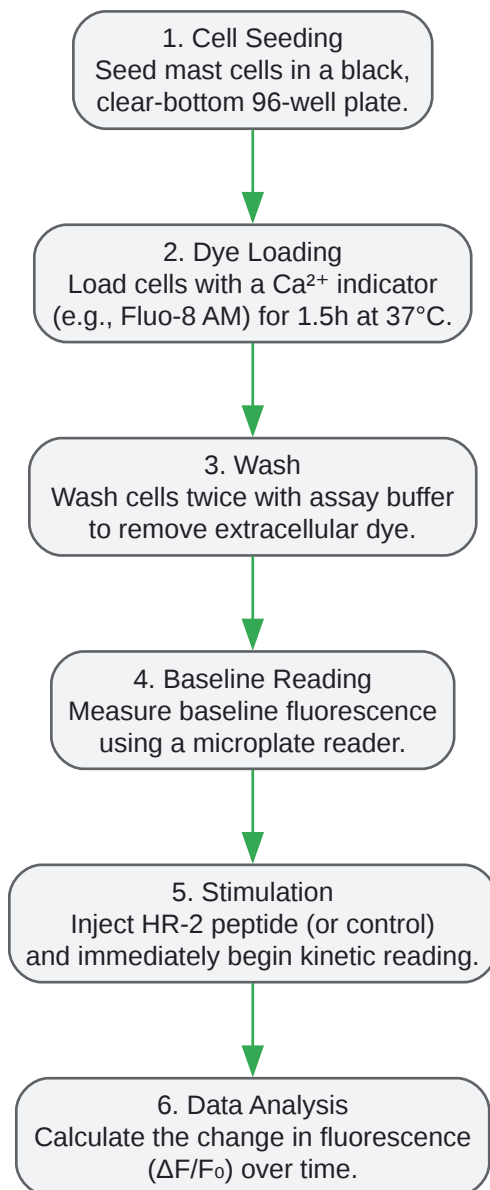
Time Point (hours)	TNF-α (pg/mL)	IL-6 (pg/mL)	IL-8 (pg/mL)
0	< 10	< 5	< 20
2	250.4 ± 30.1	85.3 ± 12.2	155.6 ± 21.7
6	580.6 ± 65.7	310.8 ± 40.5	680.1 ± 75.4
24	310.2 ± 41.9	850.5 ± 98.3	1540.7 ± 160.2

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the rapid increase in intracellular calcium ([Ca²⁺]_i) following HR-2 stimulation, a key initiating event in degranulation.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Workflow: Calcium Mobilization Assay



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Caption: Experimental workflow for measuring intracellular calcium mobilization.

Methodology:

- **Cell Preparation:** Seed LAD2 cells or primary human mast cells (5×10^4 cells/well) into a black, clear-bottom 96-well plate and allow them to adhere.
- **Dye Loading:** Wash cells once with an appropriate buffer (e.g., SIR-BSA).[11] Add 100 μ L of buffer containing a calcium-sensitive dye (e.g., 6 μ M Fluo-8 AM) to each well.[11] Incubate for 1.5 hours at 37°C in 5% CO₂.
- **Washing:** Gently wash the cells twice with Ca²⁺-containing buffer to remove any unloaded dye.
- **Measurement:** Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated injection system.
- **Stimulation & Reading:** Record a stable baseline fluorescence for 30-60 seconds (Excitation/Emission ~490/525 nm). Inject the desired concentration of HR-2 peptide and continue recording fluorescence intensity every 1-2 seconds for at least 5 minutes.
- **Analysis:** The change in [Ca²⁺]_i is typically expressed as the ratio of fluorescence relative to the baseline ($\Delta F/F_0$).

Protocol 2: β -Hexosaminidase Release Assay

This colorimetric assay quantifies the release of the granular enzyme β -hexosaminidase, a reliable marker for mast cell degranulation.[5][12][13]

Methodology:

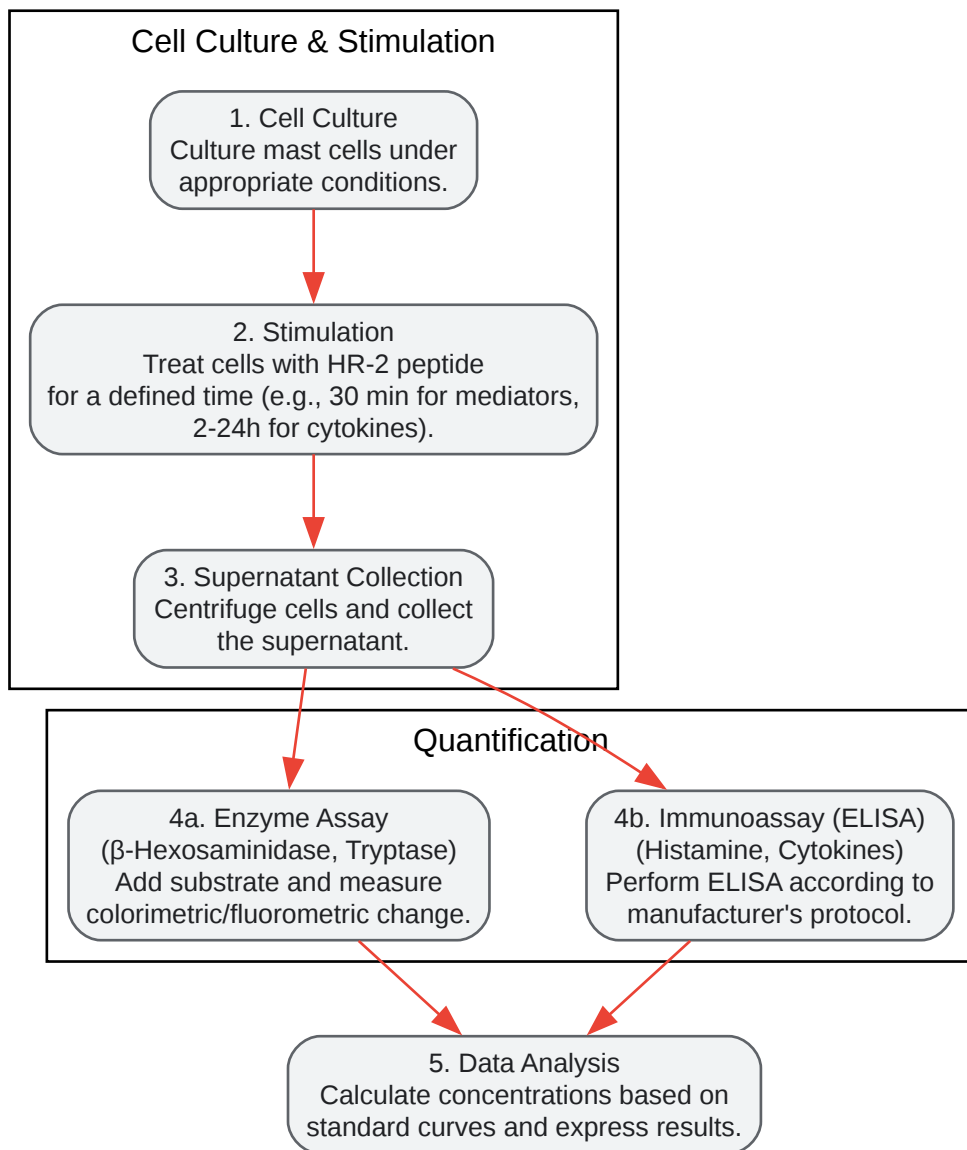
- **Cell Stimulation:** Suspend mast cells (e.g., 0.5×10^5 cells/tube) in a buffered salt solution (e.g., Tyrode's buffer). Add various concentrations of HR-2 and incubate for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control for total release (0.5% Triton X-100).[13]
- **Sample Collection:** Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.
- **Supernatant Transfer:** Carefully collect 50 μ L of the supernatant from each tube and transfer to a new 96-well plate.

- Cell Lysis (for Total Release): Lyse the cell pellets (including the Triton X-100 positive control) with 50 µL of 0.5% Triton X-100 to determine the total cellular β-hexosaminidase content.
- Enzymatic Reaction: Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well containing supernatant or lysate. [\[13\]](#)
- Incubation: Incubate the plate for 60-90 minutes at 37°C.
- Stop Reaction: Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
- Readout: Measure the absorbance at 405 nm using a microplate reader.
- Calculation: Express the results as a percentage of the total enzyme released: % Release = $\frac{(\text{OD_Sample} - \text{OD_Control})}{(\text{OD_TotalLysis} - \text{OD_Control})} \times 100$

Protocol 3: Histamine Release Assay

This protocol describes an ELISA-based method for the direct quantification of histamine released into the cell supernatant. [\[3\]](#)[\[14\]](#)[\[15\]](#)

Workflow: Mediator Release & Cytokine Assays



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Caption: General workflow for mediator and cytokine release assays.

Methodology:

- **Cell Stimulation:** Aliquot mast cells into microcentrifuge tubes. Add HR-2 at desired concentrations and incubate for 30 minutes at 37°C.
- **Supernatant Collection:** Pellet the cells by centrifugation and carefully collect the supernatant.
- **Histamine Measurement:** Quantify histamine in the supernatant using a commercially available Histamine ELISA kit.
- **Assay Procedure (General ELISA Steps):** a. Add standards and samples to wells of an antibody-coated microplate. b. Incubate as per the kit instructions. c. Wash the plate to remove unbound substances. d. Add a detection antibody (e.g., enzyme-conjugated). e. Incubate and wash again. f. Add a substrate solution to develop a colorimetric signal. g. Stop the reaction and measure absorbance at the appropriate wavelength.
- **Data Analysis:** Calculate the histamine concentration in each sample by interpolating from the standard curve.

Protocol 4: Cytokine & Chemokine Secretion Assay

This protocol measures newly synthesized inflammatory mediators released hours after initial degranulation, providing insight into the later-phase response.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- **Cell Stimulation:** Plate mast cells in a 24-well plate (1×10^6 cells/mL). Stimulate with HR-2 (e.g., 1.0 µg/mL) for extended time points (e.g., 2, 6, and 24 hours) at 37°C.
- **Supernatant Collection:** At each time point, collect the cell culture supernatant and store at -80°C until analysis.
- **Quantification:** Use commercially available ELISA kits (for individual cytokines like TNF-α or IL-6) or a multiplex bead-based immunoassay (e.g., Luminex) to simultaneously measure a panel of cytokines and chemokines.
- **Assay Procedure:** Follow the manufacturer's protocol for the chosen ELISA or multiplex assay. The general principle is similar to the Histamine ELISA described above.

- Data Analysis: Generate standard curves for each analyte and determine the concentration (in pg/mL or ng/mL) in the experimental samples.

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